1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
Description
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is a substituted piperazine derivative characterized by a 4-fluorophenyl group at position 1 and a 4-methoxyphenylacetyl moiety at position 4 of the piperazine ring. This compound is part of a broader class of piperazine-based molecules studied for their diverse pharmacological properties, including acetylcholinesterase (AChE) inhibition and structural roles in modulating receptor interactions . Its synthesis typically involves multi-step reactions, starting with condensation of 1-(4-fluorophenyl)piperazine and 4-fluorobenzaldehyde, followed by hydrazone formation and cyclization with appropriate ketones .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWVZEVQSSOVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328571 | |
| Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349093-71-6 | |
| Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methoxybenzoyl chloride.
Formation of Intermediate: 4-Fluoroaniline reacts with piperazine to form an intermediate compound.
Acylation Reaction: The intermediate is then acylated with 4-methoxybenzoyl chloride under suitable conditions (e.g., in the presence of a base like triethylamine) to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Key Piperazine Derivatives
Key Observations :
- The 4-methoxyphenylacetyl group in the target compound contributes to moderate AChE inhibition, while thiazole-substituted analogs (e.g., 3a–k) show enhanced activity due to electron-withdrawing thiazole moieties .
- ASP’s sulfonyl and bromophenoxy groups enable auxin-like activity, distinct from the acetylcholinesterase focus of the target compound .
- Non-piperazine chalcones like Cardamonin outperform piperazine-linked analogs in AChE inhibition, highlighting the role of α,β-unsaturated ketones in activity .
Substituent Effects on Physicochemical Properties
Substituents significantly influence solubility, melting points, and synthetic yields:
Key Observations :
- Methoxy and fluorophenyl substituents generally increase melting points compared to ethoxy or chlorophenyl analogs, likely due to enhanced intermolecular interactions .
- Synthetic yields for piperazine derivatives vary widely (35–68%), with electron-donating groups (e.g., methoxy) often requiring optimized reaction conditions .
Structure–Activity Relationship (SAR) Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and methoxy groups at para positions enhance AChE inhibition by balancing lipophilicity and hydrogen-bonding capacity .
- Piperazine vs. Non-Piperazine Scaffolds: Piperazine-substituted chalcones exhibit lower activity (IC50 > 4.7 μM) compared to non-piperazine analogs like Cardamonin (IC50: 4.35 μM), suggesting steric hindrance from the piperazine ring may reduce target engagement .
- Aryl vs.
Biological Activity
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is CHFNO, with a molecular weight of 320.36 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl acetyl moiety, which may influence its interaction with biological targets.
Research indicates that piperazine derivatives often interact with various neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors. The specific interactions of this compound with these receptors are crucial for its biological activity.
Receptor Binding Affinity
Studies have shown that compounds similar to this compound exhibit significant binding affinity for:
- Dopamine D2 receptors : Associated with antipsychotic effects.
- Serotonin 5-HT2A receptors : Linked to mood regulation and anxiolytic properties.
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine derivatives. For instance, LQFM018, a related piperazine compound, demonstrated:
- Induction of necroptosis in K562 leukemic cells.
- Inhibition of cell proliferation through receptor-mediated pathways, particularly involving TNF-R1 signaling .
This suggests that this compound may also possess similar anticancer properties.
Cytotoxicity Assessments
Cytotoxicity assays conducted on various cancer cell lines revealed that piperazine derivatives can exhibit selective toxicity towards malignant cells while sparing normal cells. The mechanism often involves:
Case Studies
A study involving the synthesis and biological evaluation of related piperazine compounds highlighted the importance of structural modifications in enhancing anticancer activity. The findings suggested that the presence of specific substituents could significantly alter the compound's efficacy against different cancer types.
| Compound | Activity | Mechanism |
|---|---|---|
| LQFM018 | Antileukemic | Necroptosis via TNF-R1 |
| Clozapine | Antipsychotic | D2 receptor antagonist |
| This compound | Potential anticancer | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
